molecular formula C11H14ClNO B309526 N-(2-chlorophenyl)-2-methylbutanamide

N-(2-chlorophenyl)-2-methylbutanamide

Cat. No.: B309526
M. Wt: 211.69 g/mol
InChI Key: NKSDABPWFMQIDX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methylbutanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H14ClNO/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

NKSDABPWFMQIDX-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The amine group of 2-chloroaniline nucleophilically attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride, forming a tetrahedral intermediate. Subsequent deprotonation and elimination of HCl yield the amide.

Procedure Details

  • Step 1 : Dissolve 2-chloroaniline (1.0 equiv) in dichloromethane (DCM).

  • Step 2 : Add 2-methylbutanoyl chloride (1.1 equiv) dropwise under ice-cooling.

  • Step 3 : Introduce aqueous NaOH (2.0 equiv) to maintain pH >10.

  • Step 4 : Stir at room temperature for 4–6 hours, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 78–85%.

Direct Amidation via Acyl Chloride Intermediate

This method bypasses biphasic conditions by employing anhydrous solvents and organic bases like triethylamine (TEA).

Reagents and Conditions

  • Amine : 2-Chloroaniline (1.0 equiv).

  • Acylating Agent : 2-Methylbutanoyl chloride (1.05 equiv).

  • Base : TEA (1.5 equiv) in anhydrous DCM.

  • Temperature : 0°C to room temperature.

Catalytic Approaches

In industrial settings, palladium catalysts (e.g., Pd/C) enhance reaction efficiency during hydrogenation steps for precursor synthesis. For example, 2-chloroaniline derivatives are synthesized via chlorination of nitrobenzene intermediates, followed by catalytic hydrogenation.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Patents describe continuous flow reactors for large-scale amidation:

  • Step 1 : Generate 2-chloroaniline via reduction of 2-chloronitrobenzene using H₂/Pd-C (71.6% yield).

  • Step 2 : React with 2-methylbutanoyl chloride in a tubular reactor at 50–60°C.

  • Step 3 : Automated quenching and extraction systems isolate the product.

Advantages : Higher throughput (90% yield) and reduced side reactions.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve acyl chloride reactivity but require stringent drying.

  • Ether solvents (THF) minimize hydrolysis but slow reaction kinetics.

Temperature Control

  • Low temperatures (0–5°C) reduce acyl chloride hydrolysis.

  • Elevated temperatures (50–60°C) accelerate reactions in flow systems.

Comparative Analysis of Preparation Methods

MethodConditionsYieldPurityScalability
Schotten-BaumannBiphasic, NaOH, RT78–85%>95%Lab-scale
Direct AmidationAnhydrous DCM, TEA70–80%90–95%Pilot-scale
Industrial FlowContinuous reactor, H₂/Pd-C85–90%>98%Bulk-scale

Data Tables on Synthetic Protocols

Table 1: Key Reaction Parameters

ParameterSchotten-BaumannDirect AmidationIndustrial
SolventDCM/H₂OAnhydrous DCMToluene
BaseNaOHTEANone
Temperature (°C)250–2550–60
Reaction Time (h)4–62–41–2
Yield (%)78–8570–8085–90

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight211.71 g/mol
Density1.157 g/cm³
Boiling Point348°C
Melting Point92–94°C

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